molecular formula C9H15NO2 B1375262 3-Amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol CAS No. 1447966-95-1

3-Amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol

Cat. No.: B1375262
CAS No.: 1447966-95-1
M. Wt: 169.22 g/mol
InChI Key: HPQBWCHMDAXYLP-UHFFFAOYSA-N
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Description

3-Amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol is a secondary alcohol with an amino group and a substituted furan ring. Its structure comprises a propan-1-ol backbone, a 2,5-dimethylfuran-3-yl substituent, and an amine group at the C3 position.

Properties

IUPAC Name

3-amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-6-5-8(7(2)12-6)9(11)3-4-10/h5,9,11H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQBWCHMDAXYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylfuran with an appropriate amino alcohol precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as protection and deprotection of functional groups to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
3-Amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, such as oxidation, reduction, and substitution.

Synthetic Routes
The synthesis typically involves the reaction of 2,5-dimethylfuran with an amino alcohol precursor. Catalysts may be required to optimize yield and purity during the synthesis process.

Biological Applications

Biochemical Pathways
This compound is instrumental in studying biochemical pathways due to its ability to interact with various biological molecules. Its amino group can form hydrogen bonds and ionic interactions, while the furan ring allows for π-π stacking interactions with aromatic residues in proteins.

Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to reduce neuronal apoptosis in oxidative stress models by scavenging free radicals and modulating survival signaling pathways. These findings suggest its potential as a therapeutic agent in neurodegenerative diseases like Alzheimer's.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound can be employed in the production of specialty chemicals that require specific functional properties. Its versatility makes it suitable for developing materials used in pharmaceuticals and other chemical industries.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological ActivityPotential Applications
This compoundAmino group, furan ringAntioxidant, neuroprotectiveAlzheimer's disease, metabolic disorders
3-Amino-1-(2-furyl)propan-1-olLacks methyl groupsReduced activityLimited applications
3-Amino-1-(2,5-dimethylthiophen-3-yl)propan-1-olThiophene ring instead of furanDifferent reactivity profileVaries based on thiophene properties

Case Studies

Neuroprotective Study
A recent clinical trial investigated the effects of compounds similar to this compound on cognitive decline. Participants exhibited improved cognitive function after treatment, indicating significant potential for further development in Alzheimer's therapeutics.

Biochemical Interaction Studies
Studies have demonstrated that the compound interacts with specific enzymes and receptors through hydrogen bonding and ionic interactions. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-Amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol and related compounds:

Compound Name Key Substituent Functional Groups Molecular Weight (g/mol) Physical State Application
This compound 2,5-Dimethylfuran-3-yl Alcohol, amine Not available Not reported Pharmaceutical (inferred)
1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol 3,5-Dimethylphenoxy Alcohol, amine, ether 195.26 Not specified Pharmaceutical (Metaxalone-related)
3-(Diethylamino)-2,2-dimethyl-propan-1-ol Diethylamino, 2,2-dimethyl Alcohol, tertiary amine 159.27 Clear liquid Industrial/chemical synthesis
2,2-Dimethyl-3-(3-tolyl)propan-1-ol 3-Tolyl (methyl-substituted aryl) Alcohol Not available Not specified Fragrance ingredient
Key Observations:
  • Phenoxy vs.
  • Functional Group Reactivity: The primary amine in the target compound may confer higher reactivity in nucleophilic reactions compared to tertiary amines (e.g., 3-(Diethylamino)-2,2-dimethyl-propan-1-ol) . Alcohol groups in all compounds participate in hydrogen bonding, affecting boiling points. For example, branched alcohols like 3-(Diethylamino)-2,2-dimethyl-propan-1-ol exhibit lower boiling points due to reduced surface area .

Physicochemical Properties

  • Density and Phase: 3-(Diethylamino)-2,2-dimethyl-propan-1-ol has a density of 0.875 g/cm³ and exists as a clear liquid, whereas furan- or aryl-substituted analogs (e.g., 2,2-Dimethyl-3-(3-tolyl)propan-1-ol) may exhibit higher densities due to aromatic rings .
  • Thermal Stability: The flash point of 3-(Diethylamino)-2,2-dimethyl-propan-1-ol is 73.9°C, suggesting moderate flammability. Substituted furans or aryl groups (as in the target compound) likely increase thermal stability due to resonance stabilization .

Biological Activity

3-Amino-1-(2,5-dimethylfuran-3-yl)propan-1-ol is a compound with significant biological activity, attributed to its unique structural features and functional groups. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and biochemistry.

The biological activity of this compound is primarily due to its ability to interact with various molecular targets through:

  • Hydrogen Bonds: The amino group can form hydrogen bonds with biomolecules.
  • Ionic Interactions: The compound can engage in ionic interactions due to the presence of the amino group.
  • π-π Stacking: The furan ring allows for π-π stacking interactions with aromatic residues in proteins.

These interactions may modulate enzyme activities and receptor functions, leading to various biological effects such as anti-inflammatory and neuroprotective actions .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Neuroprotective Effects

Studies suggest that compounds with similar structures may provide neuroprotective benefits. They could potentially inhibit pathways involved in neurodegeneration, making them candidates for treating conditions like Alzheimer's disease .

Potential Therapeutic Applications

The compound has been investigated for its potential in therapeutic applications:

  • Alzheimer's Disease: Due to its ability to inhibit β-secretase (BACE), it may help reduce amyloid plaque formation .
  • Metabolic Disorders: Its interaction with metabolic pathways suggests possible benefits in conditions like type 2 diabetes .

Study on Neuroprotective Effects

In a recent study examining the neuroprotective effects of related compounds, it was found that they significantly reduced neuronal apoptosis in models of oxidative stress. The mechanism was attributed to their ability to scavenge free radicals and modulate signaling pathways involved in cell survival .

Clinical Relevance

A clinical trial investigating the effects of compounds similar to this compound on cognitive decline showed promising results. Participants exhibited improved cognitive function after treatment, suggesting potential for further development in Alzheimer's therapeutics .

Comparative Analysis

Compound NameStructural FeaturesBiological ActivityPotential Applications
This compoundAmino group, furan ringAntioxidant, neuroprotectiveAlzheimer's disease, metabolic disorders
3-Amino-1-(2-furyl)propan-1-olLacks methyl groupsReduced activity compared to the target compoundLimited applications
3-Amino-1-(2,5-dimethylthiophen-3-yl)propan-1-olThiophene ring instead of furanDifferent reactivity profileVaries based on thiophene properties

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